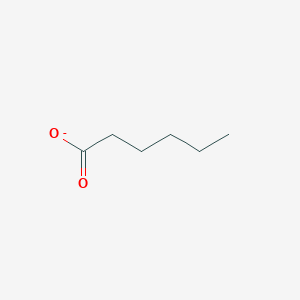











|
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.C(OC(=O)CC)(=O)CC.[C:17]([O:22]C(=O)CCC)(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O:34]C(=O)CCCC)(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O:48]C(=O)CCCCC)(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].C([O-])(=O)CC>>[C:17]([O-:22])(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O-:34])(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O-:48])(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
|
Name
|
alpha-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as discussed in Parts A and C of Preparation I
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |











|
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.C(OC(=O)CC)(=O)CC.[C:17]([O:22]C(=O)CCC)(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O:34]C(=O)CCCC)(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O:48]C(=O)CCCCC)(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].C([O-])(=O)CC>>[C:17]([O-:22])(=[O:21])[CH2:18][CH2:19][CH3:20].[C:28]([O-:34])(=[O:33])[CH2:29][CH2:30][CH2:31][CH3:32].[C:41]([O-:48])(=[O:47])[CH2:42][CH2:43][CH2:44][CH2:45][CH3:46]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)(=O)OC(CCCC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
|
Name
|
alpha-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)[O-]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
as discussed in Parts A and C of Preparation I
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)(=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |